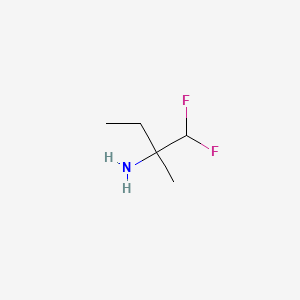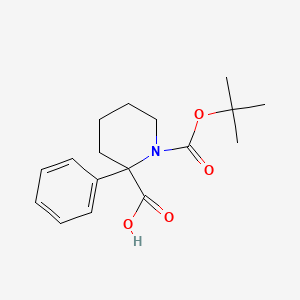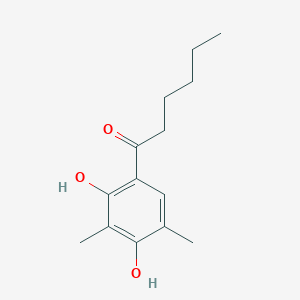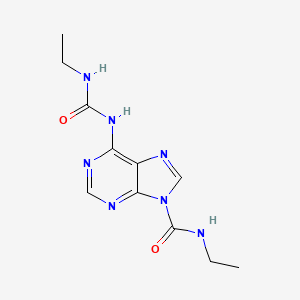
N-ethyl-6-(3-ethylureido)-9H-purine-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-6-(3-ethylureido)-9H-purine-9-carboxamide is a complex organic compound with a purine base structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-6-(3-ethylureido)-9H-purine-9-carboxamide typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms .
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-6-(3-ethylureido)-9H-purine-9-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted purine derivatives .
Aplicaciones Científicas De Investigación
N-ethyl-6-(3-ethylureido)-9H-purine-9-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as antiviral, anticancer, and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of N-ethyl-6-(3-ethylureido)-9H-purine-9-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-ethyl-6-(3-ethylureido)-9H-purine-9-carboxamide include other purine derivatives and urea-containing compounds. Examples include:
- N-ethyl-6-(3-ethylureido)-4-(phenylamino)nicotinamide
- Ethyl 6-(3-ethylureido)-4-(phenylamino)nicotinate
Uniqueness
This compound is unique due to its specific structure, which combines a purine base with ethylureido and carboxamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific applications .
Propiedades
Número CAS |
89814-74-4 |
|---|---|
Fórmula molecular |
C11H15N7O2 |
Peso molecular |
277.28 g/mol |
Nombre IUPAC |
N-ethyl-6-(ethylcarbamoylamino)purine-9-carboxamide |
InChI |
InChI=1S/C11H15N7O2/c1-3-12-10(19)17-8-7-9(15-5-14-8)18(6-16-7)11(20)13-4-2/h5-6H,3-4H2,1-2H3,(H,13,20)(H2,12,14,15,17,19) |
Clave InChI |
HTFWKMXETAPSSV-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)NC1=C2C(=NC=N1)N(C=N2)C(=O)NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,24-dibromo-1,5,22,26-tetrazatridecacyclo[24.16.2.212,15.02,25.04,23.05,13.06,11.014,22.016,21.027,32.033,44.036,43.037,42]hexatetraconta-2,4(23),6,8,10,12,14,16,18,20,24,27,29,31,33(44),34,36(43),37,39,41,45-henicosaene](/img/structure/B12935785.png)
![tert-Butyl 6-bromo-4-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12935795.png)

![Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate](/img/structure/B12935800.png)
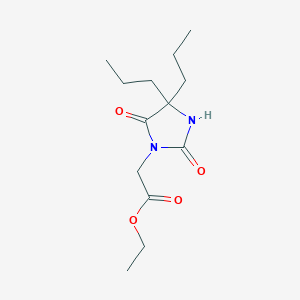

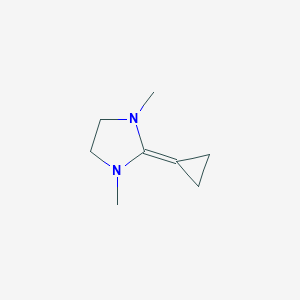
![3-Phenyl-1-azaspiro[4.4]nonane](/img/structure/B12935831.png)

![2,6-Difluoro-N-[3-(8H-purin-8-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]benzamide](/img/structure/B12935841.png)
